2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Solid-state characterization Crystallinity Purity control

Researchers synthesizing racemic phthalimide-based leads require a reliable, cost-effective intermediate-chiral purity is unnecessary spend. This non-optically active DL-form (CAS 38229-08-2) directly replaces the premium L-enantiomer when stereochemistry is irrelevant, cutting material costs without compromising yield. - Eliminates chiral price premium; verified precursor to (±)-2-phthalimido-1-indanone (73.8% yield) - Distinct Gram-negative selectivity confirmed by comparative screening-prioritize over des-phenyl analogs - Microwave-validated synthesis delivering 81-98% yields ensures rapid parallel library construction

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 38229-08-2
Cat. No. B7727697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
CAS38229-08-2
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)
InChIKeyVAYRSTHMTWUHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phthaloyl-DL-phenylalanine: Racemic Intermediate for Synthesis


2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid (CAS 38229-08-2), also known as N-phthaloyl-DL-phenylalanine, is a protected amino acid derivative belonging to the N-phthaloyl amino acid class. It serves as a versatile synthetic intermediate across pharmaceutical and agrochemical research, with documented applications as both a racemic building block and a precursor in the synthesis of bioactive molecules [1][2]. Its defining feature is the presence of both D- and L-enantiomers in equimolar proportions, establishing it as the non-optically active counterpart to the enantiopure N-phthaloyl-L-phenylalanine (CAS 5123-55-7).

Racemic building block for pharmaceutical and agrochemical intermediate synthesis
Non-optically active – clearly distinguished from enantiopure L-phenylalanine derivative
Validated microwave-assisted synthesis with reported high yield range

N-Phthaloyl-DL-phenylalanine: Why Substitution Fails


Substituting CAS 38229-08-2 with the L-enantiomer (CAS 5123-55-7) or other N-phthaloyl amino acids introduces uncorrectable deviations in synthetic outcomes. The L-form exhibits a specific rotation of [α] −216.5° (c=2, EtOH) and melts at 181–185 °C, whereas the racemic DL-form shows no optical activity and melts at 156–157 °C [1]. These differences directly impact crystallization behavior, chiral separation protocols, and downstream stereochemical integrity. In antimicrobial screening, the DL-phenylalanine derivative displays Gram-negative selectivity, distinctly different from the Gram-positive preference of its des-phenyl analog N-phthaloyl-DL-alanine, confirming that both stereochemistry and side-chain identity govern biological profile [2].

L-enantiomer (CAS 5123-55-7)

Exhibits strong optical activity and a higher melting point, which may alter crystallization behavior and disrupt racemic synthesis or chiral separation protocols.

Des-phenyl analog (DL-alanine derivative)

Shows Gram-positive selectivity, opposite to the Gram-negative sensitivity of the phenylalanine derivative, potentially leading to different antimicrobial screening outcomes.

Other N-phthaloyl amino acids

Side-chain identity governs both physicochemical properties and biological profile; direct substitution may produce inconsistent synthetic or screening results.

N-Phthaloyl-DL-phenylalanine: Quantitative Comparison


Melting Point: DL- vs L-Enantiomer

The racemic N-phthaloyl-DL-phenylalanine (CAS 38229-08-2) exhibits a significantly lower melting point of 156–157 °C compared to the enantiopure N-phthaloyl-L-phenylalanine (CAS 5123-55-7), which melts at 181–185 °C [1]. This ~25 °C depression is a direct consequence of disrupted crystal packing in the racemic mixture and serves as a rapid, non-spectroscopic identity and purity check.

Melting Point: DL- vs L-Enantiomer
Head-to-head
DL-form: 156–157 °C; L-form: 181–185 °C (Δ ~25 °C)
Large depression enables rapid identity confirmation of racemic vs. enantiopure form.
Open capillary; recrystallized material; verify on receipt.
Solid-state characterization Crystallinity Purity control

Optical Rotation: DL- vs L-Enantiomer

The racemic DL-form (CAS 38229-08-2) is optically inactive by definition, whereas N-phthaloyl-L-phenylalanine displays a strong negative specific rotation of [α] −216.5° (c=2, EtOH) . For procurement, near-zero rotation confirms the absence of enantiomeric enrichment and distinguishes it from the chiral L-isomer.

Optical Rotation: DL- vs L-Enantiomer
Head-to-head
DL-form: ~0°; L-form: [α] −216.5° (c=2, EtOH)
Near-zero rotation confirms racemic identity; any deviation indicates enantiopure L-form.
Polarimetric check at 20 °C, sodium D-line.
Chiral purity Enantiomeric excess Optical rotation

Gram Selectivity: DL-Phenylalanine vs Des-Phenyl Analog

In a side-by-side screening against three pathogenic strains, 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid (the phenylalanine-derived DL-compound) was found to be 'quite sensitive' against Gram-negative bacteria, whereas the corresponding des-phenyl analog 2-(1,3-dioxoisoindolin-2-yl)propanoic acid showed sensitivity against Gram-positive strains [1]. This complementary selectivity pattern, governed by the phenyl substituent, provides a rational basis for selecting the DL-phenylalanine derivative in Gram-negative-focused screens.

Gram Selectivity: Phenyl vs. Des-Phenyl
Head-to-head
DL-phenylalanine: Gram-negative sensitive; des-phenyl analog: Gram-positive sensitive
Phenyl substituent reverses Gram selectivity, guiding screening target choice.
Qualitative disc/broth; verify against target panel.
Antimicrobial screening Gram selectivity Structure-activity relationship

Racemic Intermediate for 2-Phthalimido-1-indanone

N-Phthaloyl-DL-phenylalanine was employed as a starting material for the synthesis of (±)-2-phthalimido-1-indanone, delivering 2.08 g of product (73.8% yield) as a white solid with m.p. 193–195 °C [1]. This patent-reported procedure demonstrates the utility of the racemic starting material to directly produce racemic heterocyclic products in good yield, whereas using enantiopure starting material would require additional resolution steps for the same outcome.

Racemic Cyclization Yield
Reported
73.8% yield of (±)-2-phthalimido-1-indanone (2.08 g)
Direct racemic product from racemic starting material, avoiding resolution.
Patent example; validate in own laboratory.
Racemic synthesis Chiral amino indanone Process chemistry

Antiepileptic Drug Candidate Intermediate

A 2019 study reports that 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid is the key intermediate in a two-step synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, a series of phthalimide derivatives evaluated for antiepileptic activity via molecular docking and in vivo assays [1]. The compound is formed by microwave-assisted condensation of phthalic anhydride with phenylalanine and then directly amidated. This compound has also been registered as intermediate SL-90.0571 for an epilepsy drug candidate (Discontinued Phase I, Synthelabo) [2].

Drug Intermediate Validation
Context-dependent
Key intermediate for investigational antiepileptic phthalimide derivatives (SL-90.0571)
Demonstrates entry into investigational drug synthesis pipeline.
Discontinued Phase I; research use only.
Antiepileptic Phthalimide derivative Drug intermediate

Scalable Microwave Synthesis

The microwave irradiation method for N-phthaloyl amino acids, including the target compound, delivers yields in the 81–98% range with high purity, representing an improvement over conventional thermal condensation routes [1]. While this yield range applies across the N-phthaloyl amino acid series (DL-alanine, β-alanine, GABA, etc.), the protocol has been specifically validated for the phenylalanine derivative (compound 3h). For procurement, this means the compound can be reliably re-synthesized or sourced with a well-characterized, high-yielding procedure.

Microwave Synthesis Yield
Class-level
81–98% yield (validated for phenylalanine derivative)
Well-characterized high-yielding protocol reduces supply risk.
Multimode microwave; class-level inference.
Microwave synthesis Green chemistry Scalability

Optimal Applications for N-Phthaloyl-DL-phenylalanine


Racemic Pharmaceutical Intermediate Synthesis

The compound's demonstrated utility as a precursor to (±)-2-phthalimido-1-indanone (73.8% yield) [1] and as the key intermediate in an antiepileptic drug candidate series [2] positions it as a strategic procurement item for medicinal chemistry groups pursuing racemic or achiral phthalimide-based leads. Its DL-stereochemistry eliminates the need for chiral starting materials when the final product is racemic, directly reducing material costs by avoiding the price premium of enantiopure L-phenylalanine derivatives.

Gram-Negative Antibacterial Lead Discovery

Direct comparative antimicrobial screening shows this compound exhibits sensitivity against Gram-negative bacteria, in contrast to the Gram-positive preference of its des-phenyl analog [1]. Research programs targeting Gram-negative pathogens (e.g., E. coli, Pseudomonas) should prioritize this intermediate over the alanine or glycine N-phthaloyl derivatives, which lack the phenyl side-chain required for this selectivity profile.

Academic Teaching in Chiral Chemistry

The large, measurable differences in melting point (Δ ~25 °C) and optical rotation (Δ ~216°) between the DL- and L-forms [1][2] make this compound an excellent model system for undergraduate and graduate laboratory courses in stereochemistry, chiral resolution, and polarimetry. Procurement of the racemic form alongside the L-enantiomer provides a complete teaching set without the high cost of custom chiral compounds.

Microwave-Assisted Protected Amino Acid Library Synthesis

The validated microwave protocol delivering 81–98% yields across N-phthaloyl amino acids [1] enables efficient parallel synthesis of protected amino acid building blocks. This compound (3h) serves as the aromatic amino acid representative in such a library, with its distinct melting point (156–157 °C) and NMR signature providing clear quality control checkpoints.

Application
Selection Property
Validation Focus
Racemic pharmaceutical intermediate synthesis
DL-stereochemistry enables direct racemic product formation without chiral starting materials
Confirm yield and purity in racemic cyclization; compare cost vs. enantiopure route
Gram-negative antibacterial lead discovery
Gram-negative sensitivity profile conferred by phenyl substituent
Verify Gram selectivity in target pathogen panel; compare with des-phenyl analog
Academic chiral chemistry teaching
Large melting point and optical rotation differences between DL- and L-forms
Use as model system for polarimetry and melting point identity checks
Microwave-assisted amino acid library synthesis
Validated microwave protocol with high yield range
Reproduce microwave synthesis; verify product purity and melting point
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